molecular formula C20H16N4O2S B5102489 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide

4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide

Cat. No. B5102489
M. Wt: 376.4 g/mol
InChI Key: XJZGVGGXZKPYHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide, also known as PPB, is a chemical compound that has been widely used in scientific research. PPB is a sulfonamide derivative that has been found to have various pharmacological properties.

Mechanism of Action

4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This results in a decrease in the production of bicarbonate ions and an increase in the production of protons, leading to a decrease in pH. The decrease in pH can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been found to have various biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide can also reduce inflammation by decreasing the production of pro-inflammatory cytokines. Additionally, 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been shown to have anti-angiogenic properties, which can prevent the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide is also relatively inexpensive compared to other compounds used in scientific research. However, 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has some limitations as well. It has low solubility in water, which can make it difficult to administer in experiments. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide can also have non-specific effects on other enzymes, which can complicate data interpretation.

Future Directions

There are several future directions for the use of 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide in scientific research. One potential application is in the treatment of cancer. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been shown to inhibit the growth of cancer cells in vitro and in animal models. Further research is needed to determine the efficacy of 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide in human clinical trials. Another potential application is in the treatment of inflammatory diseases. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been shown to reduce inflammation in animal models of arthritis and colitis. Further research is needed to determine the safety and efficacy of 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide in human clinical trials. Additionally, 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide could be used as a tool to study the role of carbonic anhydrase in various physiological processes.

Synthesis Methods

4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide can be synthesized by reacting 4-aminobenzenesulfonamide with phthalic anhydride and aniline in the presence of a catalyst. The reaction yields 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide as a white crystalline powder with a melting point of 262-267°C.

Scientific Research Applications

4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has been used in various scientific research studies due to its pharmacological properties. It has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 4-[(4-phenyl-1-phthalazinyl)amino]benzenesulfonamide has also been shown to inhibit the growth of cancer cells and reduce inflammation.

properties

IUPAC Name

4-[(4-phenylphthalazin-1-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c21-27(25,26)16-12-10-15(11-13-16)22-20-18-9-5-4-8-17(18)19(23-24-20)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZGVGGXZKPYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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